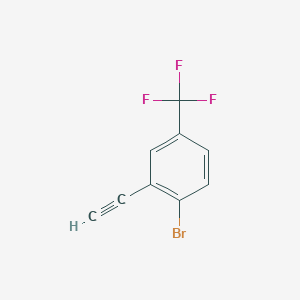

1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene

描述

属性

IUPAC Name |

1-bromo-2-ethynyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXYNSIBPRGWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sonogashira Cross-Coupling Reaction

This method involves coupling a brominated aryl halide with a terminal alkyne under palladium/copper catalysis. A representative procedure from Dalton Transactions demonstrates:

Reagents :

- 2-Bromo-4-(trifluoromethyl)iodobenzene

- Trimethylsilylacetylene (TMSA)

- Pd(PPh₃)₄ (4 mol%)

- CuI (8 mol%)

- Diisopropylamine (solvent)

- React 2-bromo-4-(trifluoromethyl)iodobenzene (6.52 mmol) with TMSA (7.82 mmol) in degassed diisopropylamine at 25°C for 12 hrs.

- Purify via silica chromatography (hexane) to obtain 2-bromo-4-(trifluoromethyl)-ethynylbenzene-TMS intermediate (82% yield).

- Deprotect TMS group using tetrabutylammonium fluoride (TBAF) in CH₂Cl₂, yielding 1-bromo-2-ethynyl-4-(trifluoromethyl)benzene (89% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 hours |

| Temperature | 25–50°C |

| Yield (Overall) | 73% |

Oxidative Coupling of Arylboronic Acids

A less common method reported in Organometallics uses:

Reagents :

- 2-Bromo-4-(trifluoromethyl)phenylboronic acid

- Ethynylmagnesium bromide

- Pd(OAc)₂ (5 mol%)

Protocol :

- React phenylboronic acid derivative with ethynylmagnesium bromide in THF at 60°C.

- Quench with NH₄Cl and purify via distillation.

- Yield: 61%

- Purity: >95% (GC-MS)

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Sonogashira | High regioselectivity, mild conditions | Requires TMS protection/deprotection |

| Sequential Halogenation | Scalable for industrial use | Multi-step, lower overall yield |

| Oxidative Coupling | Avoids halide intermediates | Limited substrate compatibility |

Characterization Data

化学反应分析

1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation Reactions: The ethynyl group can be oxidized to form different products.

Reduction Reactions: The compound can undergo reduction reactions to form alkenes or alkanes.

Trifluoromethylation: The trifluoromethyl group plays a significant role in pharmaceuticals and agrochemicals, and the compound can undergo radical trifluoromethylation reactions.

科学研究应用

1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene is used in various scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

Biology: The compound is used in the study of biological pathways and molecular interactions.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The compound can participate in various chemical reactions, such as the Suzuki–Miyaura coupling, where it acts as an electrophilic or nucleophilic reagent depending on the reaction conditions. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

相似化合物的比较

Substituent Positioning and Reactivity

1-Bromo-4-(trifluoromethoxy)benzene (CAS 261951-96-6):

This compound replaces the ethynyl group with a trifluoromethoxy (-OCF₃) group. The -OCF₃ group is less electron-withdrawing than -CF₃ but still enhances stability and lipophilicity. The absence of the ethynyl group limits its utility in click chemistry, but bromine retains reactivity for nucleophilic substitutions .1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS 892845-59-9):

Substitutes chlorine at position 2 instead of ethynyl. Chlorine’s lower leaving-group ability compared to bromine reduces reactivity in SNAr (nucleophilic aromatic substitution) reactions. The trifluoromethoxy group further modulates electronic effects, making this compound more suited for agrochemical synthesis .

Functional Group Variations

1-Ethynyl-4-(trifluoromethyl)benzene (CAS 160542-02-9):

Lacks the bromine atom, making it unreactive toward substitution. However, the ethynyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation and polymer chemistry. The absence of bromine limits its use in cross-coupling but simplifies purification .1-Bromo-4-(difluoro((trifluoromethyl)sulfonyl)methyl)benzene :

Features a sulfonyl group (-SO₂CF₃) instead of ethynyl. The sulfonyl group increases steric bulk and acidity, making this compound a strong electrophile in Michael additions. However, the ethynyl group’s absence limits conjugation applications .

Electronic and Steric Effects

1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (CAS 105529-58-6):

The fluorine atom at position 3 introduces steric hindrance and enhances electron-withdrawing effects. Compared to the target compound, this derivative has reduced planarity due to fluorine’s smaller size, affecting π-stacking in materials science .1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene (CAS 2384501-13-5):

The ethoxy (-OCH₂CH₃) group at position 5 is electron-donating, countering the -CF₃ group’s electron-withdrawing effect. This compound is less reactive in cross-coupling than the target due to bromine’s isolation from directing groups .

Cross-Coupling Reactions

The bromine in 1-bromo-2-ethynyl-4-(trifluoromethyl)benzene facilitates Suzuki-Miyaura and Ullmann couplings. For example, coupling with arylboronic acids yields biaryl structures useful in OLEDs. In contrast, 1-bromo-4-(trifluoromethoxy)benzene requires harsher conditions due to reduced electrophilicity .

Click Chemistry

The ethynyl group enables CuAAC reactions, forming triazoles for drug discovery. This contrasts with 1-bromo-3-((trifluoromethyl)sulfonyl)benzene (), where sulfonyl groups prioritize SNAr over cycloaddition .

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Reactivity Highlights |

|---|---|---|---|

| This compound | 279.0 | -Br, -C≡CH, -CF₃ | High reactivity in cross-coupling, CuAAC |

| 1-Bromo-4-(trifluoromethoxy)benzene | 259.0 | -Br, -OCF₃ | Moderate SNAr reactivity |

| 1-Ethynyl-4-(trifluoromethyl)benzene | 186.1 | -C≡CH, -CF₃ | Ideal for click chemistry |

| 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | 275.5 | -Br, -Cl, -OCF₃ | Low leaving-group ability for Cl |

生物活性

1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene (CAS No. 1211523-00-0) is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom, an ethynyl group, and a trifluoromethyl substituent, suggests diverse biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.04 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine and trifluoromethyl groups can modulate the compound's binding affinity and specificity, potentially affecting various signaling pathways involved in disease processes.

Biological Activities

This compound has been evaluated for several biological activities:

1. Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial effects against various microorganisms. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that this compound could exhibit similar properties.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

2. Antiparasitic Efficacy

In a controlled study using a Plasmodium berghei mouse model, compounds structurally similar to this compound were administered at various dosages to evaluate their efficacy in reducing parasitemia.

| Dosage (mg/kg) | Reduction in Parasitemia (%) |

|---|---|

| 50 | 44 |

| 100 | 51 |

These results indicate the potential of these compounds as antimalarial agents.

3. Anti-inflammatory Activity

Research has shown that compounds with similar structures exhibit anti-inflammatory properties. For instance, certain derivatives have demonstrated significant inhibition of inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory effects.

Case Studies

Case Study 1: Antimicrobial Effects

A study investigated the antimicrobial activity of related compounds against common pathogens. The results indicated that modifications to the trifluoromethyl group significantly enhanced antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds in vivo. Key findings included:

| Parameter | Value |

|---|---|

| Half-life | Varies by compound |

| Plasma Protein Binding | Moderate to high |

These parameters are crucial for understanding the bioavailability and therapeutic window of this compound in clinical settings.

常见问题

Q. What are the common synthetic routes for preparing 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene, and what reaction conditions are optimal?

The synthesis typically involves bromination of precursor aromatic compounds or functionalization via cross-coupling reactions. Key methods include:

- Bromination of Ethynyl Derivatives : Using N-bromosuccinimide (NBS) with FeCl₃ as a catalyst in dichloromethane (DCM) at 0°C to room temperature, achieving high regioselectivity for the bromine substitution .

- Nucleophilic Substitution : Reacting 2-ethynyl-4-(trifluoromethyl)benzene derivatives with bromine sources (e.g., NaBr/H₂SO₄) in tetrahydrofuran (THF) under reflux, yielding ~45% product .

Q. Table 1: Synthetic Routes Comparison

| Method | Reagents/Conditions | Yield/Selectivity | Key Challenges |

|---|---|---|---|

| Bromination with NBS | NBS, FeCl₃, DCM, 0°C–RT | 85% regioselective | Competing side reactions |

| Nucleophilic Substitution | NaBr, H₂SO₄, THF, reflux | 45% yield | Low thermal stability |

Q. How is this compound characterized using spectroscopic techniques?

Critical spectroscopic data includes:

- ¹H NMR : Ethynyl proton resonance at δ 3.1 (s, 1H), aromatic protons at δ 7.8 (d, 2H) .

- ¹³C NMR : CF₃ group at δ 122.5, ethynyl carbons at δ 92.4 and 85.2 .

- IR : C≡C stretch at ~2100 cm⁻¹, C-Br at ~550 cm⁻¹ .

Q. Table 2: Spectroscopic Signatures

| Technique | Key Peaks/Features | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 7.8 (d, 2H) | Aromatic protons |

| ¹³C NMR | δ 122.5 (q, J = 288 Hz) | Trifluoromethyl group |

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound?

Regioselectivity in cross-coupling (e.g., Sonogashira or Suzuki reactions) is influenced by:

- Directing Groups : The ethynyl group directs electrophilic substitution to the ortho/para positions. Computational modeling (DFT) predicts activation barriers for competing pathways .

- Catalyst Tuning : Palladium catalysts with bulky ligands (e.g., SPhos) favor coupling at the bromine site over ethynyl interference .

Q. How can contradictions in reported biological activity data for derivatives be resolved?

Discrepancies in antifungal or enzyme inhibition studies (e.g., against Candida albicans) require:

Q. What computational approaches predict reactivity in cross-coupling reactions?

- DFT Calculations : Model transition states to identify favorable reaction pathways (e.g., bromine vs. ethynyl reactivity) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. Design considerations for derivatives with enhanced bioactivity?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position increases electrophilicity and antifungal potency .

- Bioisosteric Replacement : Replace bromine with iodine for improved pharmacokinetics .

Q. Table 3: Bioactive Derivatives

| Derivative | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| 2-Nitro-4-CF₃ analog | -NO₂ at position 2 | 12 µM (C. albicans) |

| Iodo-ethynyl analog | Br → I substitution | Improved solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。